molecular formula C16H13ClN4O B2876591 N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide CAS No. 338405-91-7

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide

Cat. No.: B2876591
CAS No.: 338405-91-7
M. Wt: 312.76
InChI Key: PTFHFIOEEJJJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 6-bromo-nicotinamide.

    Formation of Intermediate: The 3-chloro-2-methylaniline is reacted with 6-bromo-nicotinamide under specific conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with imidazole to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide are part of a broader class of nicotinamide derivatives.

    Imidazole Derivatives: Similar compounds include those with imidazole rings, which are known for their biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both nicotinamide and imidazole moieties

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-13(17)3-2-4-14(11)20-16(22)12-5-6-15(19-9-12)21-8-7-18-10-21/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFHFIOEEJJJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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